molecular formula C8H7N3O B1418150 1H-benzimidazole-2-carbaldehyde oxime CAS No. 3173-92-0

1H-benzimidazole-2-carbaldehyde oxime

Cat. No. B1418150
CAS RN: 3173-92-0
M. Wt: 161.16 g/mol
InChI Key: JGYPHAQVSRTBJA-WEVVVXLNSA-N
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Description

Synthesis Analysis

A novel and efficient photoredox/copper cocatalyzed domino cyclization of oxime esters, aldehydes, and amines has been achieved, affording a broad range of fully substituted 1H-imidazoles in good yields . These synthetic methods feature good functional group tolerance, broad substrate scope, high step economy .


Molecular Structure Analysis

The molecular structure of 1H-benzimidazole-2-carbaldehyde oxime is characterized by its linear formula C8H7N3O . More detailed structural analysis may be found in specific scientific literature or databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-benzimidazole-2-carbaldehyde oxime include a density of 1.4±0.1 g/cm3, boiling point of 361.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Tautomeric Equilibria and Acid-Base Parameters

1H-benzimidazole-2-carbaldehyde oxime has been studied for its acid-base and tautomeric equilibria. Somin et al. (1973) explored the E (syn) isomers of 1-methyl-substituted benzimidazole-2-carbaldehyde oxime and found that the tautomeric ratio (zwitterion/uncharged form) increases with the basicity of the parent heterocycle (Somin, Shapranova, & Kuznetsov, 1973).

Synthesis and Fluorescence Properties

Trofimov et al. (2009) synthesized 1-vinylpyrrole-benzimidazole ensembles by condensing 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, producing compounds that exhibit intense fluorescence in the blue region (Trofimov, Ivanov, Skital'tseva, Vasil’tsov, Ushakov, Petrushenko, & Mikhaleva, 2009).

Anticancer Activity

Horishny et al. (2021) studied the anticancer properties of compounds derived from 1H-benzimidazole-2-carbaldehyde, revealing weak to medium anticancer activity in various cancer cell lines (Horishny, Chaban, & Matiychuk, 2021).

Mechanochemical Transformations

Primožič et al. (2014) investigated the mechanochemical transformation of N-heterocyclic carbonyl compounds, including benzimidazole-2-carbaldehyde, into oximes, finding that the intrinsic basic nitrogen atom in these compounds plays a crucial role in their transformation (Primožič, Hrenar, Baumann, Krišto, Križić, & Tomić, 2014).

Versatile Coordination in Silver Complexes

Ofori et al. (2016) conducted a structural and computational analysis of silver imidazolecarbaldehyde oxime complexes, revealing the key role of weak intramolecular interactions in determining the structure and coordination mode of these complexes (Ofori, Suvanto, Jääskeläinen, Koskinen, Koshevoy, & Hirva, 2016).

Fungicidal Activity

Jiang et al. (2011) synthesized benzimidazole oxime-ether compounds and evaluated their fungicidal activities, finding several compounds with higher activity than carbendazim (Jiang, Wang, Mu, Ji, & Cao, 2011).

Synthesis of Coumarin and Pyrazole Conjugates

Srikrishna and Dubey (2018) synthesized coumarin and pyrazole conjugates of benzimidazoles with a sulfur linkage, showing potential for pharmacological development (Srikrishna & Dubey, 2018).

Single Molecule Magnetic Behaviour

Giannopoulos et al. (2014) studied a new Mn(III)25 barrel-like cluster coordinated with 1-methyl-1H-pyrrole-2-carbaldehyde oxime, demonstrating single-molecule magnetic behavior (Giannopoulos, Thuijs, Wernsdorfer, Pilkington, Christou, & Stamatatos, 2014).

Synthesis of N-Arylated Indoles and Benzimidazoles

Wray and Stambuli (2010) achieved the synthesis of N-arylindazoles and benzimidazoles from arylamino oximes, finding the base used in the reaction to be a key factor in product selectivity (Wray & Stambuli, 2010).

properties

IUPAC Name

(NE)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,12H,(H,10,11)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYPHAQVSRTBJA-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415388
Record name 1H-benzimidazole-2-carbaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazole-2-carbaldehyde oxime

CAS RN

3173-92-0
Record name NSC127555
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-benzimidazole-2-carbaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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